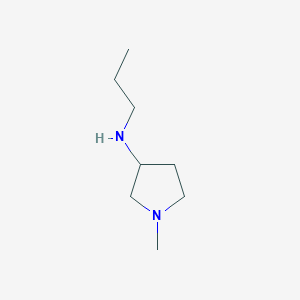
1-methyl-N-propylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-propylpyrrolidin-3-amine is a chemical compound with the CAS Number: 1096810-56-8 . It has a molecular weight of 142.24 and is typically in liquid form . The IUPAC name for this compound is 1-methyl-N-propyl-3-pyrrolidinamine .
Synthesis Analysis
The synthesis of amines like 1-methyl-N-propylpyrrolidin-3-amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides, ammonia, and other amines . A nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide, can also be used .Molecular Structure Analysis
The InChI code for 1-methyl-N-propylpyrrolidin-3-amine is 1S/C8H18N2/c1-3-5-9-8-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Amines, including 1-methyl-N-propylpyrrolidin-3-amine, can undergo a variety of reactions. These include alkylation and acylation . In alkylation, amines react with a primary alkyl halide, while in acylation, amines react with acyl chlorides to form amides .Physical And Chemical Properties Analysis
1-methyl-N-propylpyrrolidin-3-amine is a liquid at room temperature . The physical properties of amines can vary widely, but they generally have higher boiling points than alkanes but lower than alcohols of comparable molar mass .Scientific Research Applications
Cancer Research and Treatment A study highlights the development of a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors for cancer treatment. These compounds, including 1-methyl-N-propylpyrrolidin-3-amine derivatives, exhibit excellent potency against PARP enzymes and show promising results in preclinical cancer models, suggesting their potential in cancer therapy (Penning et al., 2009).
Antitumor and Antimicrobial Applications A microwave-assisted synthesis method has been developed for novel antitumor and antimicrobial hydroxypyrrolidin-2-ones, showcasing the utility of 1-methyl-N-propylpyrrolidin-3-amine derivatives in creating compounds with significant biological activities (Azmy et al., 2018).
Synthetic Organic Chemistry Research indicates the utility of 1-methyl-N-propylpyrrolidin-3-amine derivatives in the synthesis of highly substituted pyrroles through a multimetal-catalyzed approach, demonstrating the compound's role in advancing synthetic methodologies for creating complex organic structures (Binder & Kirsch, 2006).
CO2 Capture A task-specific ionic liquid incorporating a cation with an appended amine group, related to 1-methyl-N-propylpyrrolidin-3-amine, has been developed for CO2 capture. This innovative material sequesters CO2 reversibly, highlighting its potential application in environmental and sustainability research (Bates et al., 2002).
Chemiluminescence in Analytical Chemistry Derivatization reagents related to 1-methyl-N-propylpyrrolidin-3-amine have been found effective for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, enhancing the sensitivity and selectivity of analytical methods (Morita & Konishi, 2002).
Catalysis A study demonstrates the use of 1-methyl-N-propylpyrrolidin-3-amine derivatives in C(sp3)-H bond silylation of aliphatic amines, forming silapyrrolidines. This process is catalyzed by iridium complexes and has significant implications for the synthesis of biologically active molecules and pharmaceuticals (Su et al., 2018).
Safety and Hazards
This compound is associated with several hazard statements including H226, H302, H314, and H335 . These indicate that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-methyl-N-propylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-5-9-8-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQILSFYFLPZTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-propylpyrrolidin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2758008.png)
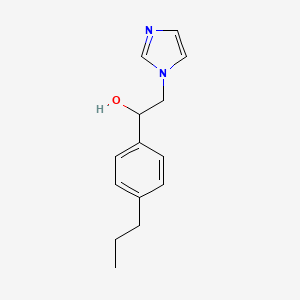
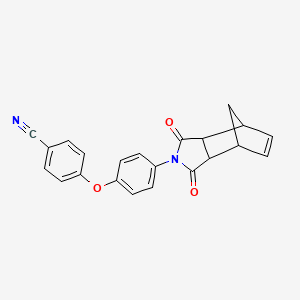
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2758015.png)
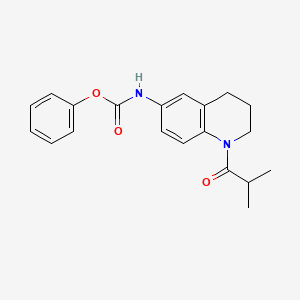
![(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride](/img/structure/B2758017.png)
![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2758018.png)

![(E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2758020.png)
![3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2758023.png)
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol](/img/structure/B2758024.png)
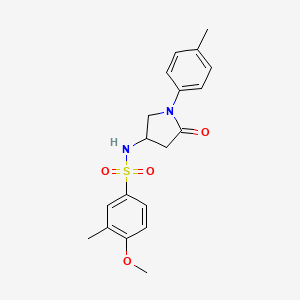
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2758027.png)
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2758030.png)